molecular formula C12H9F2NO2 B581462 2-(5,7-Difluoroquinolin-6-yl)propanoic acid CAS No. 1226776-94-8

2-(5,7-Difluoroquinolin-6-yl)propanoic acid

Cat. No.: B581462
CAS No.: 1226776-94-8
M. Wt: 237.206
InChI Key: KGLPTUKGKASCTM-UHFFFAOYSA-N
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Description

2-(5,7-Difluoroquinolin-6-yl)propanoic acid is a chemical compound with the molecular formula C12H9F2NO2 and a molecular weight of 237.20 g/mol. This compound is characterized by the presence of a quinoline ring substituted with two fluorine atoms at positions 5 and 7, and a propanoic acid group at position 6. It is a useful research chemical with applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-Difluoroquinolin-6-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-difluoroquinoline and propanoic acid derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification methods to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(5,7-Difluoroquinolin-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline ring into partially or fully hydrogenated derivatives.

    Substitution: The fluorine atoms on the quinoline ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols or amines.

Scientific Research Applications

2-(5,7-Difluoroquinolin-6-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5,7-Difluoroquinolin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(5,7-Difluoro-6-quinolyl)propanoic acid: A closely related compound with similar structural features and properties.

    Quinoline derivatives: Other quinoline-based compounds with different substituents and functional groups.

Uniqueness

2-(5,7-Difluoroquinolin-6-yl)propanoic acid is unique due to the specific positioning of the fluorine atoms and the propanoic acid group on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(5,7-difluoroquinolin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c1-6(12(16)17)10-8(13)5-9-7(11(10)14)3-2-4-15-9/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLPTUKGKASCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C2C(=C1F)C=CC=N2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259178
Record name 5,7-Difluoro-α-methyl-6-quinolineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226776-94-8
Record name 5,7-Difluoro-α-methyl-6-quinolineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226776-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Difluoro-α-methyl-6-quinolineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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